

# 2-(3-Chlorophenyl)oxirane molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(3-Chlorophenyl)oxirane

CAS No.: 20697-04-5

Cat. No.: B1581207

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## Technical Profile: 2-(3-Chlorophenyl)oxirane

High-Purity Intermediate for Medicinal Chemistry & Chiral Synthesis

### Executive Summary

**2-(3-Chlorophenyl)oxirane** (commonly referred to as m-chlorostyrene oxide) is a pivotal electrophilic building block in modern drug discovery. Structurally characterized by a strained three-membered ether ring fused to a meta-chlorinated benzene, this compound serves as a "chiral anchor" in the synthesis of

-adrenergic receptor agonists and monoamine reuptake inhibitors. Its utility lies in the high reactivity of the oxirane ring, which undergoes stereospecific and regioselective ring-opening reactions with nucleophiles (amines, azides, thiols) to generate

-functionalized alcohols.

This guide provides a comprehensive technical analysis of **2-(3-chlorophenyl)oxirane**, detailing its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profiles.

## Physicochemical Specifications

The following data aggregates experimental and predicted values essential for stoichiometric calculations and process scaling.

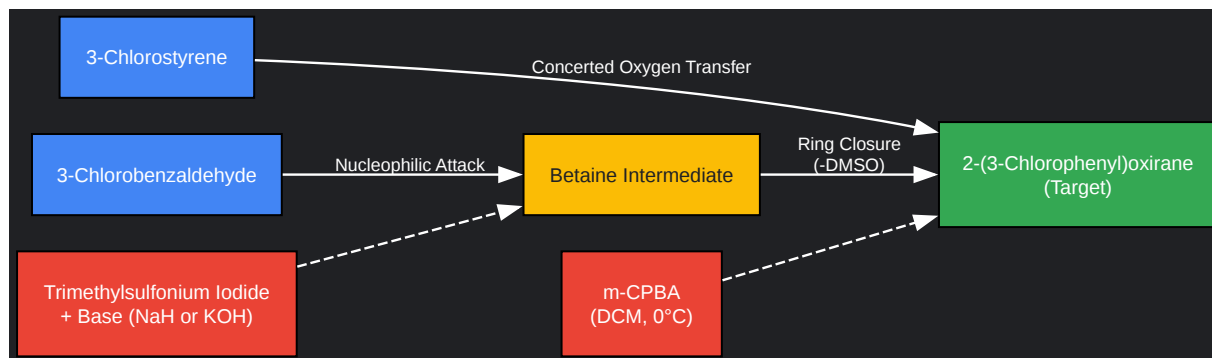
Parameter	Technical Specification
IUPAC Name	2-(3-Chlorophenyl)oxirane
Common Synonyms	m-Chlorostyrene oxide; (3-Chlorophenyl)ethylene oxide
CAS Number (Racemic)	20697-04-5
CAS Number ((R)-Isomer)	62600-71-9
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO
Molecular Weight	154.59 g/mol
Physical State	Colorless to pale yellow liquid
Density	1.214 – 1.283 g/mL (at 25 °C)
Boiling Point	67–68 °C (at 1 mmHg) / ~212 °C (at 760 mmHg)
Refractive Index ( )	1.551
Solubility	Soluble in DCM, THF, DMSO; immiscible with water

## Synthetic Architecture

The synthesis of **2-(3-chlorophenyl)oxirane** is typically achieved via two primary mechanistic pathways: the Corey-Chaykovsky reaction (methylene transfer to an aldehyde) or the Prilezhaev reaction (peroxidation of an alkene).

## Pathway Visualization

The following diagram outlines the divergent synthetic strategies available to the chemist.



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Figure 1: Comparative synthetic routes. Top: Sulfur ylide mediated addition. Bottom: Electrophilic epoxidation.

## Detailed Protocol: Corey-Chaykovsky Method

This method is preferred for laboratory-scale synthesis as it starts from the stable, inexpensive aldehyde and avoids the handling of potentially explosive peroxides required in the styrene oxidation route.

Reagents:

- 3-Chlorobenzaldehyde (1.0 eq)
- Trimethylsulfonium iodide (1.2 eq)
- Potassium hydroxide (powdered, 2.0 eq) or Sodium Hydride (60% dispersion)
- Acetonitrile or DMSO (dry)

Step-by-Step Methodology:

- Ylide Formation: In a flame-dried round-bottom flask under inert atmosphere ( ), suspend Trimethylsulfonium iodide (TMSI) in dry DMSO.

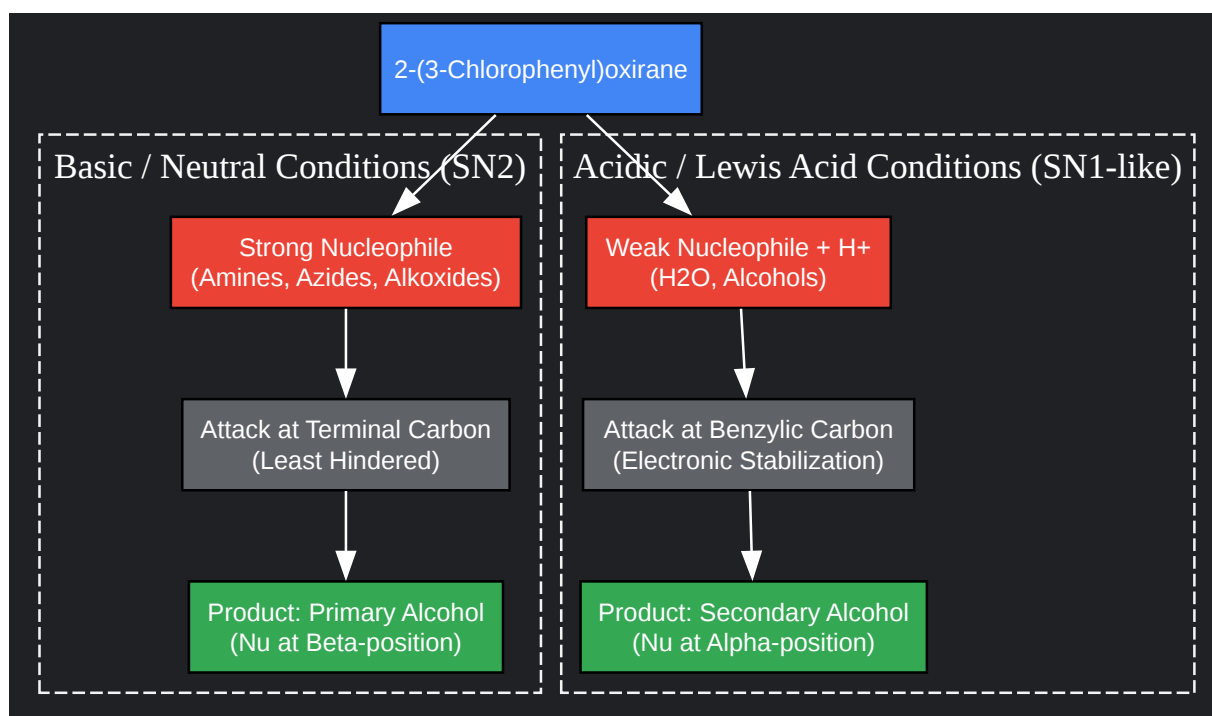
- Deprotonation: Add the base (KOH or NaH) portion-wise at 0°C. Stir for 30 minutes to generate the dimethylsulfonium methylide in situ.
- Addition: Add 3-Chlorobenzaldehyde dropwise to the ylide solution while maintaining the temperature between 0–5°C. The reaction is exothermic.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.
- Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract three times with Diethyl Ether or Ethyl Acetate.
- Purification: Wash the combined organics with water (to remove DMSO), dry over anhydrous  $\text{MgSO}_4$ , and concentrate under reduced pressure.
- Isolation: Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

## Mechanistic Dynamics & Reactivity

The utility of **2-(3-chlorophenyl)oxirane** is defined by its ring-opening behavior. The regioselectivity of nucleophilic attack is governed by the reaction conditions (Acidic vs. Basic), a critical consideration for designing specific drug intermediates.

## Regioselectivity Logic

- Basic Conditions (  $\text{NaH}$  ): Nucleophiles attack the least hindered carbon (  $\text{C}_2$  -carbon).<sup>[1]</sup> Sterics dominate.
- Acidic Conditions (  $\text{H}^+$  -like): Protonation of the oxygen weakens the benzylic C-O bond. Nucleophiles attack the benzylic carbon (  $\text{C}_1$  -carbon) due to the stabilization of the developing positive charge by the aromatic ring.



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Figure 2: Regiodivergent ring-opening pathways dictated by electronic and steric factors.

## Applications in Medicinal Chemistry

The 3-chlorophenyl moiety is a bioisostere often used to modulate lipophilicity and metabolic stability in drug candidates.

- -Adrenergic Agonists: The ring opening of (R)-2-(3-chlorophenyl)oxirane with specific amines is a key step in synthesizing -adrenergic receptor agonists (e.g., analogs of BRL 37344). The resulting amino-alcohol pharmacophore mimics the structure of norepinephrine.
- Monoamine Transporter Inhibitors: Derivatives synthesized via the acid-catalyzed ring opening (benzylic attack) are precursors to phenethylamine-class antidepressants, where the chlorine atom at the meta-position enhances selectivity for serotonin or norepinephrine transporters.

- Enzymatic Resolution: Racemic **2-(3-chlorophenyl)oxirane** is frequently used as a substrate to characterize Epoxide Hydrolases (EH). These enzymes can kinetically resolve the racemate to yield optically pure diols or recover the unreacted enantiomer of the epoxide.

## Safety & Handling

- Genotoxicity: Like many epoxides, this compound is a potential alkylating agent. It can react with DNA bases (guanine). It must be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
- Stability: Store at 2–8°C under inert gas (Argon/Nitrogen). Epoxides can polymerize or hydrolyze upon exposure to moisture and heat.
- Neutralization: Spills should be treated with an excess of aqueous sodium bisulfite or ethanolamine to open the ring and deactivate the electrophile.

## References

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## Sources

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